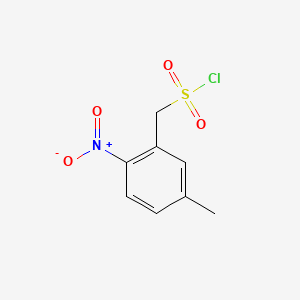
(5-Methyl-2-nitrophenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-2-nitrophenyl)methanesulfonyl chloride is an organosulfur compound that features a methanesulfonyl chloride group attached to a 5-methyl-2-nitrophenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 5-methyl-2-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of methanesulfonyl chloride, a key reagent in the synthesis, can be achieved through the chlorination of methanesulfonic acid using thionyl chloride or phosgene . The reaction is typically conducted under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(5-Methyl-2-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Aminophenylmethanesulfonyl chloride: Formed from the reduction of the nitro group.
科学的研究の応用
(5-Methyl-2-nitrophenyl)methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (5-Methyl-2-nitrophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the aromatic ring and nitro group.
(4-Methylphenyl)methanesulfonyl chloride: Similar structure but lacks the nitro group.
(2-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
(5-Methyl-2-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both the nitro and methyl groups on the aromatic ring
特性
分子式 |
C8H8ClNO4S |
|---|---|
分子量 |
249.67 g/mol |
IUPAC名 |
(5-methyl-2-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-2-3-8(10(11)12)7(4-6)5-15(9,13)14/h2-4H,5H2,1H3 |
InChIキー |
KNUVFJFHLXARBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


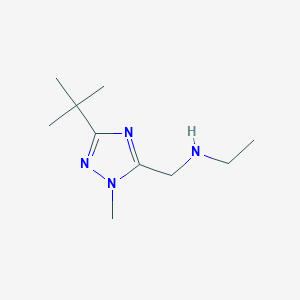
![9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)
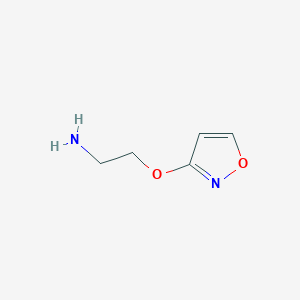
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
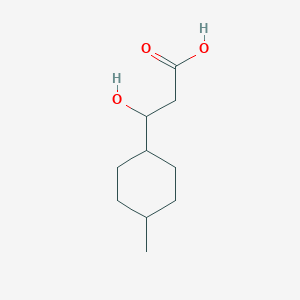
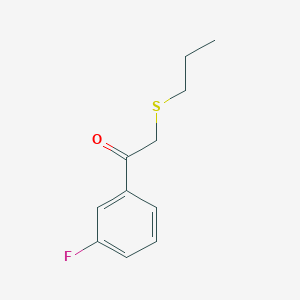
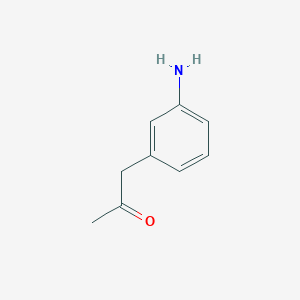
![Bicyclo[2.2.0]hexan-2-ylmethanamine](/img/structure/B13529969.png)
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
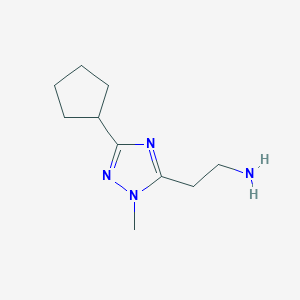
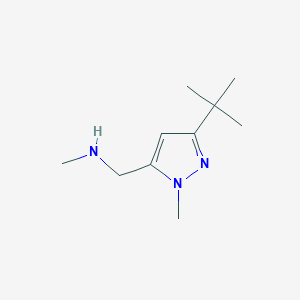
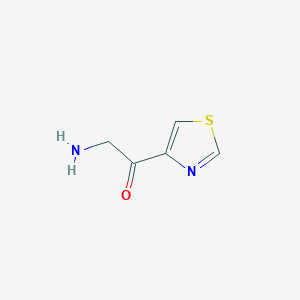
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)

